5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate
Description
5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate is a synthetic organic compound featuring a 1,2-oxazole core substituted with a phenylsulfanylmethyl group at position 5 and a dimethylcarbamate moiety at position 3. The dimethylcarbamate group is characteristic of agrochemicals and pharmaceuticals, often serving as a prodrug or enzyme inhibitor.
Properties
CAS No. |
89661-45-0 |
|---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
[5-(phenylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)13(16)17-12-8-10(18-14-12)9-19-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
YFSRTOADMSVFAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=NOC(=C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the phenylsulfanyl group via nucleophilic substitution reactions. The final step often involves the carbamation of the oxazole ring to introduce the dimethylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring or the phenylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The oxazole ring and dimethylcarbamate group may also play a role in binding to specific receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and reported bioactivities of 5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate with analogous compounds:
Key Comparisons
Core Heterocycle :
- The target compound’s 1,2-oxazole core differs from thiazole derivatives (e.g., ) by replacing sulfur with oxygen, reducing electron-withdrawing effects and altering hydrogen-bonding capacity .
- Oxazole’s lower aromaticity compared to thiazole may influence metabolic stability and interaction with biological targets .
Substituent Effects :
- The phenylsulfanylmethyl group introduces a sulfur atom capable of forming hydrophobic interactions and participating in redox reactions (e.g., oxidation to sulfone). This contrasts with Carboxazole’s tert-butyl group, which enhances steric bulk but lacks reactive sulfur .
- Dimethylcarbamate vs. methylcarbamate : The additional methyl group in the target compound may improve lipophilicity and resistance to enzymatic hydrolysis compared to Carboxazole .
Bioactivity :
- Sulfonamide-oxazole hybrids () exhibit antimicrobial activity, suggesting that the target compound’s carbamate group could be optimized for similar applications .
- Thiazole-based carbamates () often target enzymes like proteases or kinases, implying that oxazole analogs might share mechanistic pathways .
Physicochemical Properties :
- The phenylsulfanyl group’s polarizability may enhance membrane permeability relative to Carboxazole’s tert-butyl group. However, it could also increase susceptibility to metabolic oxidation .
- The sulfone-containing oxazole derivative () demonstrates higher polarity and stability, traits critical for pesticidal activity .
Research Findings and Implications
- Synthesis : Analogous oxazole derivatives are synthesized via cyclization reactions (e.g., Hantzsch synthesis) or coupling of pre-formed heterocycles with sulfonamide/carbamate groups .
- Hydrogen Bonding: The carbamate group’s NH and carbonyl oxygen can act as hydrogen bond donors/acceptors, influencing crystal packing (as seen in crystallographic studies using SHELX ) and solubility .
- Pesticidal Potential: Structural similarities to registered pesticides () suggest the target compound may inhibit acetylcholinesterase or disrupt insect growth pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
